

Precision Synthesis of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate

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Compound of Interest

Compound Name: (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate

CAS No.: 99438-47-8

Cat. No.: B2467926

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Executive Summary

Target Molecule: **(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate** CAS Registry Number: 99438-47-8 (Stereoisomer specific) Role: Key chiral intermediate for Factor Xa inhibitors (e.g., Edoxaban) and other bioactive cyclohexyl derivatives.[1] Stereochemical Challenge: Establishing the cis-1,3-disubstitution pattern with high enantiomeric excess (ee > 99%) and diastereomeric ratio (dr > 95:5).

This guide details two primary synthesis pathways selected for their scalability, stereochemical fidelity, and operational safety.

- Pathway A (Biocatalytic/Chemo-enzymatic): Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction of the corresponding ketone.[1] This is the "Precision Route" for high enantiopurity.
- Pathway B (Industrial Classic): Heterogeneous Hydrogenation of Methyl 3-hydroxybenzoate followed by Enzymatic Resolution.[1][2] This is the "Robust Route" for bulk scale-up.[1][2]

Retrosynthetic Analysis & Stereochemistry

The (1S,3S) configuration of the 1,3-disubstituted cyclohexane ring typically corresponds to the cis-isomer (assuming standard CIP priorities where substituents > H). The thermodynamic

stability of the cis-1,3-diequatorial conformer makes it a favorable target compared to the trans-isomer.[2]

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Pathway A: Asymmetric Transfer Hydrogenation (ATH)[1][3][4][5][6]

This route utilizes a Ruthenium-based Noyori-Ikariya catalyst to perform an asymmetric transfer hydrogenation on the ketone precursor.[1][2][3] This method is preferred for its atom economy and ability to set the stereocenter directly.[2]

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The RuCl catalyst (or its tethered analog) activates the ketone.[1] The hydride transfer typically occurs from the formate donor to the carbonyl carbon.[2]

- Stereocontrol: The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket that dictates the facial selectivity of the hydride attack.
- Diastereoselectivity: In cyclic ketones, the hydride delivery is often governed by a combination of catalyst control and substrate ring conformation, typically favoring the cis-alcohol (equatorial hydroxyl) in 1,3-systems.[2]

Experimental Protocol

Reagents:

- Substrate: Methyl 3-oxocyclohexanecarboxylate (1.0 equiv)[1][2]
- Catalyst: RuCl (0.5 - 1.0 mol%)[1]
- Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[2]
- Solvent: Dichloromethane (DCM) or Isopropanol (IPA)[1]

Step-by-Step Methodology:

- Catalyst Preparation (In-situ):
 - In a dry Schlenk flask under nitrogen, charge $[\text{RuCl}_2(\text{p-cymene})]_2$ (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%).[\[1\]](#)
 - Add dry DCM (5 mL/g substrate) and triethylamine (2.0 equiv relative to Ru).[\[1\]](#)
 - Stir at room temperature for 30 minutes to form the active 16-electron Ru-complex (deep purple/red solution).[\[1\]](#)
- Reaction Initiation:
 - Add Methyl 3-oxocyclohexanecarboxylate (1.0 equiv) to the catalyst solution.[\[1\]](#)
 - Cool the mixture to 0°C to maximize enantioselectivity.
 - Slowly add the Formic Acid/TEA mixture (3.0 - 5.0 equiv of formate) via syringe pump over 1 hour to control gas evolution (CO₂).
- Reaction Monitoring:
 - Warm to room temperature (20-25°C) and stir for 12-24 hours.
 - Monitor conversion by TLC (Hexane:EtOAc 3:1) or GC-FID.[\[1\]](#)[\[2\]](#) Target >98% conversion.
- Work-up:
 - Quench the reaction with water.[\[2\]](#)
 - Extract the aqueous layer with DCM (3x).
 - Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.
 - Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[\[2\]](#)[\[4\]](#)
- Purification:
 - The crude oil is typically >95% pure.[\[2\]](#)

- If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 10:1 to 4:1) to remove catalyst residues.

Key Parameter Table:

Parameter	Specification	Notes
Catalyst Loading	0.5 - 1.0 mol%	Lower loading possible (0.1%) on scale-up with optimized tethered catalysts.[1][2]
Temperature	0°C 25°C	Lower temp improves ee; higher temp improves rate.[1][2]
Concentration	0.5 - 1.0 M	High concentration favored for throughput.[1][2]
Yield	85 - 95%	
Selectivity	>95% ee, >90:10 dr	Cis isomer usually favored.[1][2]

Pathway B: Hydrogenation & Enzymatic Resolution

This route is the industry standard for multi-kilogram production where catalyst cost (biocatalysis/ATH) might be a constraint or where the aromatic precursor is significantly cheaper.

Step 1: Heterogeneous Hydrogenation

Reduction of the aromatic ring using Ruthenium on Carbon (Ru/C).[2]

- Substrate: Methyl 3-hydroxybenzoate.[1][2][5][6][7][8]
- Catalyst: 5% Ru/C (50% water wet).[1][2]
- Conditions: 50-80 bar H₂, 60-80°C, Methanol solvent.

- Outcome: Quantitative conversion to a mixture of cis and trans Methyl 3-hydroxycyclohexanecarboxylate (typically 60:40 to 80:20 favoring cis).[1][2]

Step 2: Enzymatic Resolution (Lipase)

To isolate the pure (1S,3S) isomer from the racemic cis-mixture, a lipase-catalyzed kinetic resolution is employed.[1] Novozym 435 (Candida antarctica Lipase B) is the gold standard.[2]

Protocol:

- Setup: Dissolve the crude hydrogenation mixture (racemic cis/trans) in Diisopropyl ether (DIPE) or MTBE.
- Acyl Donor: Add Vinyl Acetate (1.0 - 2.0 equiv).[1][2]
- Enzyme Addition: Add Novozym 435 (10-20 wt% relative to substrate).[1][2]
- Reaction: Stir at 30-40°C.
 - Mechanism:[2][9][4] The lipase typically acetylates the (1R)-enantiomer faster (or (1S) depending on specificity), leaving the desired alcohol unreacted (or vice versa).[1]
 - For (1S,3S): Screen to find conditions where the (1S,3S)-alcohol remains unreacted while the (1R,3R)-alcohol is acetylated to the acetate.
- Separation: Filter off the enzyme.[2] Evaporate solvent.[2][10]
- Purification: Separate the unreacted (1S,3S)-alcohol from the (1R,3R)-acetate via column chromatography or distillation.

Figure 2: Kinetic resolution workflow.

Analytical Quality Control

Validating the stereochemistry is critical.[2]

- Chiral HPLC Method:
 - Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).[1][2]

- Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).[1][2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV @ 210 nm.[2]
- Expected Retention: The enantiomers should resolve with baseline separation. (1S,3S) typically elutes distinctly from (1R,3R).
- NMR Spectroscopy (CDCl₃):
 - ¹H NMR: Diagnostic signals for the methine proton at C3 (CH-OH).
 - Cis (Axial H): Broad multiplet or tt (approx 3.5 - 3.7 ppm).[1]
 - Trans (Equatorial H): Narrower multiplet (approx 4.0 - 4.2 ppm).[1]
 - ¹³C NMR: Carbonyl peak (~175 ppm), C3-OH (~65-70 ppm).[1]

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